2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
Description
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinoxaline core linked to a piperazine ring, which is further substituted with a pyrimidine ring bearing a pyrazole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-23-18(13-19(24-15)28-8-4-7-22-28)26-9-11-27(12-10-26)20-14-21-16-5-2-3-6-17(16)25-20/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWUMCKECPYFMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring can be constructed by the reaction of appropriate amidines with β-dicarbonyl compounds.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the cyclization of hydrazines with 1,3-diketones.
Coupling Reactions: The final step involves the coupling of the synthesized quinoxaline core with the pyrimidine-pyrazole moiety through a piperazine linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the quinoxaline and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like potassium carbonate or sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can lead to partially or fully reduced derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline exhibit significant anticancer properties. These compounds have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example, studies demonstrate that the inhibition of the PI3K/Akt/mTOR pathway can lead to reduced tumor growth in various cancer models .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess efficacy against certain bacterial strains, potentially serving as a lead compound for developing new antibiotics . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Neurological Applications
Given its piperazine component, this compound is being investigated for neuropharmacological effects. Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which could be beneficial in treating conditions such as anxiety and depression .
Case Study 1: Anticancer Efficacy
A study published in Drug Target Insights explored the efficacy of similar compounds against breast cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation, highlighting their potential as chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
In another investigation, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) suggesting that modifications to the structure could enhance potency against resistant strains .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with molecular targets such as CDK2. The compound binds to the ATP-binding site of CDK2, inhibiting its kinase activity and thereby affecting cell cycle progression . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrazole-pyrimidine core.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrimidine core, also studied for its kinase inhibitory activity.
Uniqueness
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is unique due to its quinoxaline core, which is not commonly found in similar kinase inhibitors. This structural feature may contribute to its distinct binding properties and biological activities.
Biological Activity
2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure
The compound's chemical structure can be broken down as follows:
- Core Structure : Quinoxaline
- Substituents :
- Piperazine ring
- Pyrimidine with a pyrazole moiety
This unique arrangement contributes to its biological activity and interaction with various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound against different cancer cell lines. For instance, the compound has shown significant cytotoxic effects on leukemia cell lines such as K562, U937, and HL60. The IC50 values for these cell lines range from 3.5 to 15 µM, indicating potent antiproliferative activity while exhibiting lower toxicity towards normal cells (estimated IC50 = 35 µM) .
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| K562 | 3.5 - 15 | High cytotoxicity |
| U937 | 3.5 - 15 | High cytotoxicity |
| HL60 | 3.5 - 15 | High cytotoxicity |
The mechanism through which this compound exerts its effects involves:
- Inhibition of Cell Proliferation : The compound interferes with cellular pathways that promote growth and division.
- Induction of Apoptosis : It triggers programmed cell death in malignant cells, which is essential for reducing tumor burden.
Study on Cytotoxic Activity
A study conducted by researchers evaluated the cytotoxic effects of the compound on various leukemia cell lines using the MTS assay. The results indicated that the compound's activity was comparable to established anticancer drugs, suggesting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
Further investigations into the structure-activity relationship revealed that modifications to the piperazine and pyrimidine moieties significantly influenced the compound's potency. For example, substituting different groups on the pyrimidine ring enhanced its binding affinity to target proteins involved in cancer progression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
